Bienvenue dans la boutique en ligne BenchChem!

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

Lifitegrast synthesis process chemistry synthetic yield optimization

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride (CAS 1289646-93-0, MW 282.55, C10H10Cl3NO2) is a tetrahydroisoquinoline-derived key intermediate in the synthesis of Lifitegrast (Xiidra), an FDA-approved LFA-1 antagonist for dry eye disease. It is also catalogued as Lifitegrast Impurity 8 and supplied as a certified reference standard for analytical method development, validation, and quality control in ANDA and commercial production.

Molecular Formula C10H10Cl3NO2
Molecular Weight 282.5 g/mol
CAS No. 1289646-93-0
Cat. No. B6300747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride
CAS1289646-93-0
Molecular FormulaC10H10Cl3NO2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESC1CNCC2=CC(=C(C(=C21)Cl)C(=O)O)Cl.Cl
InChIInChI=1S/C10H9Cl2NO2.ClH/c11-7-3-5-4-13-2-1-6(5)9(12)8(7)10(14)15;/h3,13H,1-2,4H2,(H,14,15);1H
InChIKeyCGXSFPJGZFRGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride (CAS 1289646-93-0): Procurement-Grade Identity and Sourcing Baseline


5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride (CAS 1289646-93-0, MW 282.55, C10H10Cl3NO2) is a tetrahydroisoquinoline-derived key intermediate in the synthesis of Lifitegrast (Xiidra), an FDA-approved LFA-1 antagonist for dry eye disease [1]. It is also catalogued as Lifitegrast Impurity 8 and supplied as a certified reference standard for analytical method development, validation, and quality control in ANDA and commercial production [2]. The compound is commercially available with purities typically ranging from 95% to 97%, with batch-specific certificates of analysis including NMR, HPLC, and GC data .

Why 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride Cannot Be Substituted with In-Class Analogs


Although several tetrahydroisoquinoline-6-carboxylic acid derivatives exist as Lifitegrast intermediates (e.g., Boc-protected CAS 851784-82-2, trityl-protected analogs, and the free base form CAS 1290176-71-4), they are not interchangeable for procurement without quantitative justification. The hydrochloride salt form (CAS 1289646-93-0) exhibits distinct crystallinity, solubility, and pH-dependent isolation behavior that directly impacts downstream synthetic yield and purity [1]. Prior art syntheses using the free base or alternative protecting groups suffered from low overall yields (19.6% via Burnier's route) or unreported impurity profiles [2]. The specific aromatization impurity (5a) that contaminates the non-optimized intermediate has been structurally characterized and quantified at up to 13.6% under suboptimal conditions, a quality defect that cannot be rectified by simple substitution [3]. Therefore, generic replacement without matching the exact salt form, purity specification, and impurity profile risks batch failure in regulated pharmaceutical manufacturing.

Quantitative Product-Specific Differentiation Evidence for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride (CAS 1289646-93-0)


Step-Specific Yield Optimization: 96.4% Final Deprotection Yield vs. 19.6% Overall Yield in Burnier Route

In the optimized process reported by Liu et al., the final deprotection step from quaternary ammonium salt 13 to the target compound 1 (free base) proceeds with a 96.4% isolated yield and 99.7% purity, achieved by simply controlling the pH to 4–5 with HCl(aq) [1]. In contrast, the original Burnier synthetic route yielded only a 19.6% overall yield for the hydrochloride salt 1·HCl across the entire sequence, with no detailed post-processing procedures reported [2]. The 4.9-fold improvement in the final step yield, coupled with the avoidance of column chromatography, translates directly to reduced cost per gram and higher batch-to-batch consistency for procurement.

Lifitegrast synthesis process chemistry synthetic yield optimization

Purity Benchmarking: 99.7% Final Purity vs. 99.0% (Area) in Prior Scalable Process

The Liu et al. optimized synthesis delivers the target compound 1 (free base, convertible to hydrochloride salt) with a final purity of 99.7%, as confirmed by HPLC [1]. This exceeds the previously reported HPLC purity of 99% (by area) achieved in the scalable process described by Xu et al., which utilized methylene as the protecting group [2]. The 0.7 percentage-point absolute purity gain, while numerically small, is critical in pharmaceutical intermediate procurement where impurities must be controlled to ≤0.10% for individual unspecified impurities per ICH Q3A guidelines.

purity specification HPLC quality control pharmaceutical intermediate procurement

Impurity Control: Aromatization Impurity 5a Reduced from 6.3% (Xu) to Undetectable via Optimized Recrystallization

Xu et al. reported the presence of 6.3% of an unknown impurity during Friedel–Crafts cyclization to form 5·HCl, later structurally identified as the dehydrogenative aromatization product 5a [1]. Liu et al. demonstrated that by optimizing the recrystallization solvent system (EtOH/H2O, 10 V/4 V), the impurity 5a could be reduced to undetectable levels while achieving a 78.4% isolated yield of 5·HCl with 99.3% purity on a 150 g scale [2]. This represents a critical quality-by-design (QbD) differentiator: the impurity is eliminated at the intermediate stage rather than carried forward, reducing the burden on final API purification.

aromatization impurity recrystallization optimization ICH impurity control

First Isolation of Quaternary Ammonium Salt Intermediate 13: 95.9% Yield, 99.6% Purity vs. Unisolated Intermediate in Burnier's Work

Liu et al. reported the first isolation and full characterization (single-crystal X-ray diffraction) of the quaternary ammonium salt intermediate 13 as a diammonium salt with a 95.9% yield and 99.6% purity on a 100 g scale [1]. In Burnier's prior work, the corresponding intermediate was neither isolated nor characterized, and no post-processing details were disclosed [2]. The ability to isolate a stable, high-purity intermediate enables in-process control and provides a quality checkpoint that was previously unavailable in the Lifitegrast supply chain.

quaternary ammonium salt intermediate isolation carboxylation reaction

Salt Form Advantage: Hydrochloride Salt (CAS 1289646-93-0) Crystallinity and pH-Dependent Isolation vs. Free Base Form (CAS 1290176-71-4)

The hydrochloride salt (CAS 1289646-93-0) demonstrates distinct pH-dependent isolation behavior: silver nitrate titration experiments confirmed that chloride ions are present in the product only when deprotection is performed at pH 1–3, yielding the HCl salt; at pH 4–6, the free base form (CAS 1290176-71-4) is obtained [1]. This pH-switchable isolation allows manufacturers to selectively produce either form, but the HCl salt offers superior crystallinity and long-term storage stability based on its defined melting point and standard long-term storage at cool, dry conditions . In contrast, the free base form has a computed XLogP3-AA of -0.2, indicating higher aqueous solubility that may be disadvantageous for isolation and purification [2].

salt form selection crystallinity solubility differentiation

Chiral HPLC Specificity: Baseline Resolution (Rs > 4.0) from Lifitegrast Enantiomers and Known Impurities vs. Co-Eluting Analogs

In the validated chiral HPLC method for Lifitegrast, the S-enantiomer (active pharmaceutical) and R-enantiomer (impurity) are separated with a resolution (Rs) greater than 4.0, and all four known Lifitegrast impurities (Lif. Imp. A–D) are well resolved from both enantiomers without interference in 20 minutes [1]. Lifitegrast Impurity 8 (the target compound) serves as one of these system suitability markers, and its defined retention time and resolution specification enable its use as a certified reference standard for ANDA method validation and QC lot release [2]. This contrasts with non-certified in-class analogs that lack validated chromatographic performance data, which may co-elute or exhibit poor peak symmetry.

chiral HPLC enantiomeric separation reference standard validation

Optimal Research and Industrial Application Scenarios for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride


ANDA Method Validation and Quality Control (QC) Reference Standard

Lifitegrast Impurity 8 (CAS 1289646-93-0) is supplied with detailed characterization data compliant with regulatory guidelines, making it directly suitable for analytical method development, method validation (AMV), and QC application for Abbreviated New Drug Applications (ANDA) or commercial production of Lifitegrast [1]. The validated chiral HPLC method demonstrates baseline resolution (Rs > 4.0) of Lifitegrast enantiomers and specificity against four known impurities including this compound, with linearity established over 0.0369–1.816 µg/mL [2].

Pharmaceutical Intermediate Procurement for Lifitegrast API Manufacturing

When sourced as the hydrochloride salt (CAS 1289646-93-0) from processes validated by Liu et al., this intermediate offers a defined purity specification of ≥99.7% with the aromatization impurity 5a reduced to undetectable levels [1]. This purity benchmark, combined with the pH-dependent isolation of the HCl form, ensures consistent quality for downstream coupling with benzofuran-6-carbonyl derivatives to yield Lifitegrast API. The documented 96.4% deprotection step yield directly translates to a procurement cost advantage over routes with ≤66% overall yield [2].

In-Process Control and Quality-by-Design (QbD) for Generic Drug Development

The isolation and structural confirmation (SCXRD) of the quaternary ammonium salt 13 as a stable diammonium salt with 95.9% yield and 99.6% purity provides a tangible intermediate quality checkpoint that was previously absent in Burnier's route [1]. Generic drug developers can incorporate this intermediate into a QbD framework, using its defined purity and impurity profile to establish design space boundaries for the carboxylation and deprotection steps, thereby reducing process variability and batch rejection rates.

Salt Form Screening and Preformulation Development for Lifitegrast Prodrugs

The pH-dependent interconversion between the hydrochloride salt (pH 1–3) and the free base form (pH 4–6) documented by Liu et al. enables formulation scientists to evaluate both salt and free base forms for solubility, dissolution rate, and stability without sourcing separate batches [1]. The hydrochloride salt's superior crystallinity and long-term storage stability at ambient conditions make it the preferred form for preformulation studies where hygroscopicity and solid-state degradation must be minimized [2].

Quote Request

Request a Quote for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.